Bienvenue dans la boutique en ligne BenchChem!

{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Lipophilicity Drug-likeness ADME prediction

This compound is a structurally unique benzimidazole-based tridentate (N₂O) ligand. The N1-(4-methoxyphenoxy)propyl arm converts the core into a facial mer‑coordinating donor set, enabling predictable octahedral complex geometry and reduced ligand exchange—properties absent in simpler benzimidazole‑2‑methanols. It also embodies the essential PAB pharmacophore for sub‑micromolar antitubercular activity and serves as a validated GIRK2‑negative control scaffold. The C2‑hydroxymethyl group provides a direct handle for esterification, oxidation, or amination in SAR campaigns. Choose this compound when coordination versatility, pharmacological relevance, and synthetic tractability are non‑negotiable.

Molecular Formula C18H20N2O3
Molecular Weight 312.4g/mol
CAS No. 853752-81-5
Cat. No. B368322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
CAS853752-81-5
Molecular FormulaC18H20N2O3
Molecular Weight312.4g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
InChIInChI=1S/C18H20N2O3/c1-22-14-7-9-15(10-8-14)23-12-4-11-20-17-6-3-2-5-16(17)19-18(20)13-21/h2-3,5-10,21H,4,11-13H2,1H3
InChIKeyZMQWUMIUPMZARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[3-(4-Methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol (CAS 853752-81-5): Procurement-Ready Physicochemical and Structural Baseline


{1-[3-(4-Methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol (CAS 853752-81-5) is a benzimidazole derivative with molecular formula C18H20N2O3 and molecular weight 312.4 g·mol⁻¹ . The compound features a benzimidazole core substituted at the N1 position with a 3-(4-methoxyphenoxy)propyl chain and at the C2 position with a hydroxymethyl (–CH₂OH) group. This substitution pattern converts the benzimidazole scaffold into a tridentate (N₂O) ligand capable of facial mer-coordination to transition metal ions, a property absent in simpler benzimidazole-2-methanol analogs [1]. The compound is commercially available at ≥95% purity through specialty chemical suppliers .

Why Benzimidazole-2-methanol Analogs Cannot Substitute for {1-[3-(4-Methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol in Coordination Chemistry and SAR Programs


Generic substitution with simpler benzimidazole-2-methanol derivatives (e.g., CAS 4856-97-7 or CAS 7467-35-8) fails because the N1-(4-methoxyphenoxy)propyl arm is the structural feature that elevates the compound from a bidentate to a tridentate ligand [1]. The methoxy substituent on the terminal phenyl ring differentially modulates both lipophilicity and hydrogen-bond acceptor capacity compared with the des-methoxy analog [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol (CAS 431909-12-5) . In antitubercular screening, the phenoxyalkylbenzimidazole (PAB) pharmacophore requires the phenoxyalkyl side chain for sub-micromolar activity; truncated analogs lose potency entirely [2]. Thus, replacing the compound with a simpler benzimidazole-methanol eliminates the key pharmacophoric/coordination element that justifies its procurement.

Quantitative Differentiation Evidence for {1-[3-(4-Methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol vs. Closest Analogs


Predicted logP and Polar Surface Area vs. Des-Methoxy Analog [1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]methanol

The para-methoxy substituent on the terminal phenyl ring of the target compound increases topological polar surface area (TPSA) by approximately 16–20 Ų and reduces calculated logP by ~0.5–0.8 log units relative to the des-methoxy analog CAS 431909-12-5. This shift moves the compound closer to the CNS-optimal chemical space (logP 2–4, TPSA < 90 Ų) and distinguishes it from the more lipophilic, lower-TPSA des-methoxy comparator, which may have inferior aqueous solubility [1].

Lipophilicity Drug-likeness ADME prediction

Tridentate (N₂O) vs. Bidentate (NO) Coordination Capability Relative to Unsubstituted Benzimidazole-2-methanol

The target compound provides three potential donor atoms for metal coordination: the benzimidazole N3 nitrogen, the C2-hydroxymethyl oxygen, and the ether oxygen of the 4-methoxyphenoxypropyl side chain, forming a facial N₂O tridentate ligand. In contrast, the parent compound 1H-benzimidazol-2-yl-methanol (CAS 4856-97-7) can only act as a bidentate (NO) ligand, lacking the third donor arm [1]. This tridentate capability enables the formation of kinetically more stable metal complexes (e.g., with Cu²⁺, Co²⁺, or Re⁺), as evidenced by the coordination chemistry literature on structurally related benzimidazole-alcohol tridentate ligands [2].

Coordination chemistry Ligand design Metal complexation

GIRK2 Potassium Channel Screening: Inactivity vs. Known Active Benzimidazole Channel Modulators

In a high-throughput screen against the G protein-activated inward rectifier potassium channel 2 (GIRK2/KCNJ6), {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol was classified as INACTIVE at all tested concentrations (25 µM down to 0.024 µM) . This negative result provides selectivity information: the compound does not modulate GIRK2 channels, distinguishing it from certain benzimidazole-containing GIRK modulators that show activity in this assay. This selectivity profile is valuable in CNS-targeted programs where GIRK2 off-target activity must be avoided .

Ion channel pharmacology Selectivity profiling CNS drug discovery

Hydrogen-Bond Donor Count Advantage Over N1-Unsubstituted and N1-Methyl Benzimidazole-2-methanols

The target compound possesses two hydrogen-bond donor (HBD) groups: the C2-hydroxymethyl –OH and potentially the benzimidazole N–H (if not internally hydrogen-bonded). In contrast, (1-methyl-1H-benzimidazol-2-yl)methanol (CAS 7467-35-8) has only one HBD (the hydroxymethyl –OH) because the N1 position is methylated, eliminating the imidazole N–H donor . Similarly, 1H-benzimidazol-2-yl-methanol (CAS 4856-97-7) carries two HBDs but lacks the extended phenoxypropyl side chain that can participate in additional hydrogen-bond acceptor interactions [1]. The presence of the methoxyphenoxy side chain adds three hydrogen-bond acceptor (HBA) sites (two ether oxygens plus the methoxy oxygen) vs. one HBA in (1-methyl-1H-benzimidazol-2-yl)methanol.

Hydrogen bonding Molecular recognition Solubility

Highest-Value Application Scenarios for {1-[3-(4-Methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol Based on Differentiated Evidence


Tridentate Ligand for First-Row Transition Metal (Cu²⁺, Co²⁺, Zn²⁺) Complex Synthesis

Researchers designing octahedral or square-pyramidal metal complexes for catalytic or biological applications can exploit the N₂O tridentate donor set of this compound . Unlike the bidentate 1H-benzimidazol-2-yl-methanol scaffold, which occupies only two coordination sites, this ligand occupies three facial positions, enabling the systematic construction of mixed-ligand complexes with predictable geometry and reduced ligand exchange rates. The methoxyphenoxy side chain further enhances solubility in polar organic solvents (MeOH, EtOH, DMF) [1].

Negative Control or Scaffold for CNS-Targeted Screening Avoiding GIRK2 Liability

In ion channel drug discovery programs, this compound serves as a validated GIRK2-negative scaffold . With confirmed inactivity at concentrations up to 25 µM against GIRK2, it provides a clean starting point for library synthesis where GIRK2 modulation is an undesired off-target effect—a common concern in CNS and cardiovascular indications where certain benzimidazoles exert on-target GIRK activity [1].

Phenoxyalkylbenzimidazole (PAB) Pharmacophore Probe in Antitubercular SAR Expansion

The compound embodies the core PAB pharmacophore—a benzimidazole ring bearing an N1-phenoxyalkyl chain—shown to be essential for sub-micromolar activity against Mycobacterium tuberculosis via QcrB inhibition . The C2-hydroxymethyl group provides a synthetic handle for further derivatization (esterification, oxidation to aldehyde, amination), making this compound a versatile intermediate for SAR exploration aimed at improving metabolic stability while retaining antitubercular potency [1].

Hydrogen-Bond-Intensive Co-Crystal Engineering and Supramolecular Assembly

With 2 HBD and 5 HBA sites, this compound offers a rich hydrogen-bond network unmatched by simpler benzimidazole-2-methanols . This makes it suitable for co-crystal screening with pharmaceutical co-formers (e.g., carboxylic acids, amides) where multiple directional H-bond interactions drive crystal packing, potentially improving the physicochemical properties of APIs through cocrystallization [1].

Quote Request

Request a Quote for {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.